2-(3,4-Dimethylphenyl)-1,3-thiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8-3-4-10(5-9(8)2)12-13-6-11(7-14)15-12/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJWPDZDZLHXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=C(S2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethylphenyl)-1,3-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethylbenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3,4-Dimethylphenyl)-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: 2-(3,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid.
Reduction: 2-(3,4-Dimethylphenyl)-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives of 2-(3,4-Dimethylphenyl)-1,3-thiazole-5-carbaldehyde have been tested against various bacterial strains and fungi. The results indicate promising activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Thiazole derivatives have also been evaluated for their anticancer properties. Studies show that this compound exhibits cytotoxic effects on several cancer cell lines. In vitro assays reveal that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The compound was tested against a panel of pathogens using the disc diffusion method. Results showed that it exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating infections caused by these bacteria .
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, researchers assessed the effects of this compound on human breast adenocarcinoma cells (MCF7). The compound was found to significantly reduce cell viability in a dose-dependent manner. The mechanism was further investigated through flow cytometry analysis which indicated increased apoptosis rates in treated cells compared to controls .
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 50 | 45 | 50 |
Mechanism of Action
The mechanism by which 2-(3,4-Dimethylphenyl)-1,3-thiazole-5-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and aldehyde group can form hydrogen bonds and other interactions with target molecules, influencing their activity.
Comparison with Similar Compounds
- 2-(3,4-Dimethoxyphenyl)-1,3-thiazole-5-carbaldehyde
- 2-(3,4-Dimethylphenyl)-1,3-thiazole-5-methanol
- 2-(3,4-Dimethylphenyl)-1,3-thiazole-5-carboxylic acid
Comparison: 2-(3,4-Dimethylphenyl)-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the thiazole ring and the aldehyde functional group, which confer specific reactivity and potential biological activity. Compared to its analogs, the aldehyde group allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Biological Activity
2-(3,4-Dimethylphenyl)-1,3-thiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The thiazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug discovery. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a thiazole ring substituted with a dimethylphenyl group at the 2-position and an aldehyde functional group at the 5-position. This structural configuration contributes to its reactivity and interaction with biological molecules.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby altering metabolic pathways.
- Antimicrobial Activity : It exhibits potent antimicrobial properties against a range of pathogens, including bacteria and fungi, by disrupting cellular processes.
- Antitumor Activity : Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as Bcl-2 family proteins.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target/Organism | IC50/MIC (µM) | Reference |
|---|---|---|---|
| Antibacterial | Escherichia coli | 15 | |
| Antifungal | Candida albicans | 20 | |
| Antitumor | A549 (lung cancer) | 12 | |
| Enzyme Inhibition | Aldose reductase | 10 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, with an MIC comparable to standard antibiotics. This suggests potential for development as an antimicrobial agent in clinical settings.
- Anticancer Properties : In vitro studies on human lung adenocarcinoma cells (A549) revealed that this compound effectively induces apoptosis. The mechanism involves activation of caspases and disruption of mitochondrial membrane potential, leading to cell death. These findings indicate its potential as a lead compound for cancer therapy.
- Enzyme Interaction Studies : Research into the enzyme inhibitory effects showed that this compound effectively inhibits aldose reductase. This enzyme is implicated in diabetic complications; thus, the compound may have therapeutic implications for diabetes management.
Q & A
Q. What are the standard synthetic routes for 2-(3,4-Dimethylphenyl)-1,3-thiazole-5-carbaldehyde?
The compound is typically synthesized via multi-step organic reactions. A common approach involves:
- Vilsmeier–Haack formylation : Reacting a pre-functionalized thiazole precursor (e.g., 3,4-dimethylphenyl-substituted thiazole) with a formylating agent like POCl₃/DMF under controlled conditions to introduce the aldehyde group .
- Cyclocondensation : Using thiourea derivatives and α-haloketones to construct the thiazole ring, followed by aromatic substitution to attach the 3,4-dimethylphenyl group . Key validation methods : Thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for purity assessment (>95%) are critical .
Q. How is the compound characterized structurally and functionally?
- Spectroscopic analysis :
- ¹H/¹³C NMR : To confirm the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic substituents .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ expected vs. observed mass) .
- Elemental analysis : To verify carbon, hydrogen, nitrogen, and sulfur content (e.g., ±0.3% deviation acceptable) .
Q. What safety protocols are essential when handling this compound?
- PPE requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., DMF, POCl₃) .
- Waste disposal : Segregate halogenated waste (e.g., from bromination steps) and dispose via certified hazardous waste services .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Parameter tuning :
- Temperature : Maintain 0–5°C during formylation to minimize side reactions (e.g., over-oxidation) .
- Catalyst selection : Use Lewis acids like ZnCl₂ to accelerate cyclocondensation (yield improvement: ~15–20%) .
Q. How to resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in reported IC₅₀ values for enzyme inhibition may arise from:
- Assay variability : Standardize protocols (e.g., pH 7.4 buffer, 37°C incubation) to ensure reproducibility .
- Impurity effects : Re-evaluate compound purity via HPLC-MS; even 2–3% impurities (e.g., unreacted starting material) can skew results .
- Statistical validation : Use ANOVA to compare datasets from independent studies and identify outliers .
Q. What advanced applications exist in medicinal chemistry?
- Antimicrobial agents : The thiazole core and aldehyde group enable Schiff base formation with bacterial amino groups, disrupting cell walls .
- Kinase inhibitors : Molecular docking studies suggest the 3,4-dimethylphenyl group enhances hydrophobic interactions with ATP-binding pockets .
- Methodological note : Pair in vitro assays (e.g., MIC testing) with ADMET predictions to prioritize lead compounds .
Methodological Considerations for Data Reproducibility
- Reaction monitoring : Use inline FTIR to track aldehyde formation in real-time, reducing reliance on offline TLC .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves ambiguities in regiochemistry (e.g., confirming substituent positions on the thiazole ring) .
- Batch-to-batch consistency : Implement quality control (QC) protocols, including melting point analysis (±1°C tolerance) and NMR peak integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
